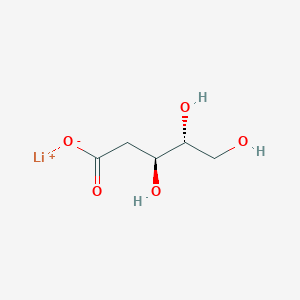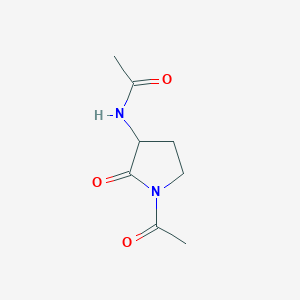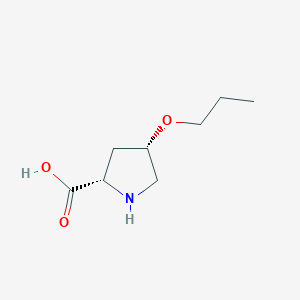![molecular formula C8H5F2NOS B12858701 2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12858701.png)
2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both sulfur and fluorine atoms. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoromethyl group imparts unique electronic properties, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole typically involves the reaction of 2-aminophenol with difluoromethylating agents under specific conditions. One common method involves the use of sodium tert-butoxide (NaO t-Bu) as a base and elemental sulfur to facilitate the formation of the desired compound . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, leading to modulation of their activity. The sulfur atom in the mercapto group can form covalent bonds with nucleophilic residues in proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: A structurally similar compound without the difluoromethyl and mercapto groups.
2-Mercaptobenzoxazole: Similar to 2-(Difluoromethyl)-6-mercaptobenzo[d]oxazole but lacks the difluoromethyl group.
Difluoromethylbenzoxazole: Contains the difluoromethyl group but lacks the mercapto group.
Uniqueness
This compound is unique due to the presence of both the difluoromethyl and mercapto groups, which impart distinct electronic and chemical properties.
Propriétés
Formule moléculaire |
C8H5F2NOS |
|---|---|
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1,3-benzoxazole-6-thiol |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)8-11-5-2-1-4(13)3-6(5)12-8/h1-3,7,13H |
Clé InChI |
JHNTZOCILWAOMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S)OC(=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)

![2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole](/img/structure/B12858634.png)
![ethyl 4-fluoro-8-iodo-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12858637.png)

![(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12858645.png)
![n2-Ethyl-4-methoxy-4h-furo[3,2-b]pyrrole-2,5-diamine](/img/structure/B12858649.png)
![(2S,4R)-1-((S)-2-(2-(2-(4-(4-((2-Chlorobenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B12858652.png)





